Methyl pentafluorophenyl carbonate
Overview
Description
Methyl pentafluorophenyl carbonate (MPFC) is a versatile reagent used in organic synthesis and in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. It is a colorless liquid with a pungent odor. MPFC is a relatively new reagent, and its use has been increasing in recent years due to its high reactivity, low cost, and its ability to be used in a variety of reactions.
Scientific Research Applications
Synthesis of Functionalized Cyclic Carbonate Monomers
Methyl pentafluorophenyl carbonate has been utilized in the development of functionalized cyclic carbonate monomers. This includes the use of a cyclic carbonate intermediate with an active pentafluorophenyl ester group, facilitating the synthesis of a wide variety of functionalized cyclic carbonates. These compounds are significant due to the increasing demand for biodegradable and biocompatible polymers, offering a versatile platform for innovative material synthesis (Sanders et al., 2010).
High Voltage Lithium-ion Batteries
In the field of energy storage, methyl pentafluorophenyl carbonate derivatives have been explored as electrolyte additives in high-voltage lithium-ion batteries. Their usage has demonstrated improvements in the cycling performance of these batteries. Notably, they contribute to the formation of a protective film on the battery's cathode, which is crucial for enhancing the longevity and efficiency of the battery cells (Xu et al., 2012).
Catalysts in Organic and Organometallic Chemistry
Certain methyl pentafluorophenyl carbonate derivatives have found applications as catalysts in organic and organometallic reactions. These compounds can catalyze various chemical processes, such as hydrometallation reactions, alkylations, and aldol-type reactions, indicating their potential in diverse chemical synthesis and industrial applications (Erker, 2005).
Peptide Synthesis
Methyl pentafluorophenyl carbonate is also significant in the realm of biochemistry, particularly in peptide synthesis. It has been used for the simultaneous protection of amino groups and activation of carboxyl groups in amino acids, an essential step in peptide synthesis. This method offers high yields and efficiency, indicating its importance in the synthesis of peptides and related biomolecules (Bhat et al., 2002).
Nanoporous Materials
The use of methyl pentafluorophenyl carbonate in the synthesis of nanoporous materials is another significant application. These materials have potential uses in filtration, sensors, and other technologies where porous structures with specific chemical functionalities are required (Zhao et al., 2013).
properties
IUPAC Name |
methyl (2,3,4,5,6-pentafluorophenyl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O3/c1-15-8(14)16-7-5(12)3(10)2(9)4(11)6(7)13/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYOVHMDBHQLOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557159 | |
Record name | Methyl pentafluorophenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl pentafluorophenyl carbonate | |
CAS RN |
36919-03-6 | |
Record name | Methyl 2,3,4,5,6-pentafluorophenyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36919-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl pentafluorophenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl Pentafluorophenyl Carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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